Ácido oseltamivir

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Ácido Oseltamivir tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición enzimática y los mecanismos de reacción.

Biología: Se emplea en estudios de replicación viral e interacciones huésped-patógeno.

Medicina: Es integral en el desarrollo de terapias antivirales para la influenza y otras infecciones virales.

Industria: Se utiliza en la producción a gran escala de fármacos antivirales y en la formulación de productos farmacéuticos

Mecanismo De Acción

El Ácido Oseltamivir ejerce sus efectos inhibiendo la enzima neuraminidasa en la superficie del virus de la influenza. Esta enzima es responsable de escindir los residuos de ácido siálico en la superficie de la célula huésped, lo que facilita la liberación de nuevas partículas virales. Al bloquear esta enzima, el this compound evita que el virus se propague a nuevas células, limitando así la infección .

Análisis Bioquímico

Biochemical Properties

Oseltamivir acid plays a crucial role in biochemical reactions by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the cleavage of sialic acid residues on the surface of host cells, which facilitates the release of progeny virions. By binding to the active site of neuraminidase, oseltamivir acid prevents this cleavage, thereby inhibiting viral replication and spread . The interaction between oseltamivir acid and neuraminidase is highly specific, involving hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .

Cellular Effects

Oseltamivir acid exerts significant effects on various types of cells and cellular processes. In infected cells, it inhibits the release of viral particles, thereby reducing viral load and limiting the spread of infection . This inhibition can influence cell signaling pathways, particularly those involved in the immune response to viral infections. Additionally, oseltamivir acid may impact gene expression by reducing the expression of genes associated with viral replication and host cell apoptosis . Cellular metabolism is also affected, as the inhibition of neuraminidase can alter the metabolic flux of sialic acid-containing compounds .

Molecular Mechanism

The molecular mechanism of oseltamivir acid involves its binding to the active site of the viral neuraminidase enzyme. This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . By occupying the active site, oseltamivir acid prevents the cleavage of sialic acid residues, thereby inhibiting the release of new viral particles from infected cells . This inhibition disrupts the viral life cycle and reduces the spread of infection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oseltamivir acid have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity against neuraminidase for extended periods . Degradation of oseltamivir acid can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that oseltamivir acid can have sustained effects on cellular function, including prolonged inhibition of viral replication and reduced viral load in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of oseltamivir acid vary with different dosages in animal models. At therapeutic doses, oseltamivir acid effectively reduces viral load and alleviates symptoms of influenza infection . At higher doses, toxic effects such as gastrointestinal disturbances and neuropsychiatric symptoms have been observed . Threshold effects have also been noted, with a minimum effective dose required to achieve significant antiviral activity .

Metabolic Pathways

Oseltamivir acid is involved in several metabolic pathways, primarily related to its conversion from the prodrug oseltamivir phosphate. This conversion is mediated by hepatic esterases, which hydrolyze oseltamivir phosphate to produce oseltamivir acid . Oseltamivir acid is not further metabolized and is excreted unchanged in the urine . The interaction with hepatic esterases is crucial for the activation of the prodrug and the subsequent antiviral effects of oseltamivir acid .

Transport and Distribution

Within cells and tissues, oseltamivir acid is transported and distributed primarily through passive diffusion . It has a high volume of distribution, indicating extensive penetration into extracellular fluids and tissues . Oseltamivir acid is also known to cross the blood-brain barrier, which may contribute to its neuropsychiatric side effects . The compound’s distribution is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of oseltamivir acid is primarily in the cytoplasm, where it exerts its inhibitory effects on viral neuraminidase . The compound does not require specific targeting signals or post-translational modifications for its activity, as it functions by diffusing to the site of infection and binding to the viral enzyme . The localization of oseltamivir acid within infected cells is crucial for its antiviral activity and the prevention of viral spread .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del Ácido Oseltamivir involucra múltiples pasos, comenzando con el ácido shikímico, un compuesto natural. El proceso incluye pasos de protección y desprotección, así como diversas transformaciones químicas como esterificación, reducción y acilación. Uno de los pasos clave implica la conversión del ácido shikímico a su derivado azida, seguido de la reducción para formar la amina, que luego se aciló para producir el this compound .

Métodos de Producción Industrial

La producción industrial del this compound normalmente implica el uso de reactores químicos a gran escala y estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final. El proceso está optimizado para un alto rendimiento y rentabilidad, empleando a menudo técnicas avanzadas como la química de flujo continuo y la biocatálisis .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido Oseltamivir experimenta diversas reacciones químicas, entre ellas:

Oxidación: Conversión a sus correspondientes derivados oxima o nitroso.

Reducción: Reducción del intermedio azida a la amina.

Sustitución: Reacciones de sustitución nucleofílica para introducir diferentes grupos funcionales.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno para la reducción, anhídrido acético para la acilación y diversos disolventes orgánicos como el etanol y el acetonitrilo. Las condiciones de reacción a menudo implican temperaturas y presiones controladas para garantizar rendimientos óptimos .

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen diversos intermediarios que se procesan posteriormente para producir el this compound. Estos intermediarios son cruciales para la síntesis escalonada y la producción final del compuesto activo .

Comparación Con Compuestos Similares

Compuestos Similares

Zanamivir: Otro inhibidor de la neuraminidasa utilizado para tratar la influenza.

Peramivir: Un inhibidor de la neuraminidasa intravenoso para casos graves de influenza.

Laninamivir: Un inhibidor de la neuraminidasa de acción prolongada utilizado en algunos países.

Unicidad

El Ácido Oseltamivir es único debido a su biodisponibilidad oral y su capacidad para administrarse como profármaco (Oseltamivir), que luego se convierte en la forma activa en el cuerpo. Esto lo hace más conveniente para los pacientes en comparación con otros inhibidores de la neuraminidasa que pueden requerir inhalación o administración intravenosa .

Propiedades

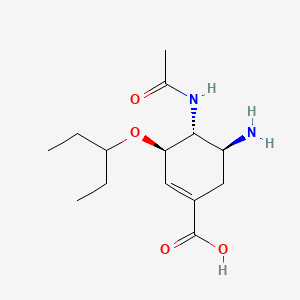

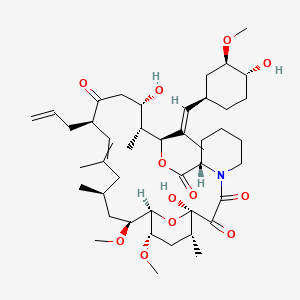

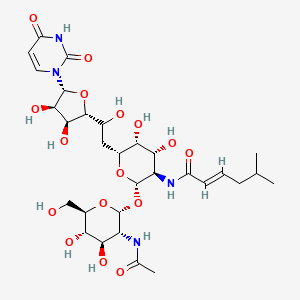

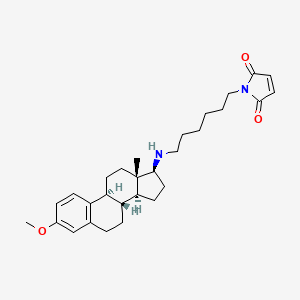

IUPAC Name |

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPYTRHICXVCS-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171996 | |

| Record name | Oseltamivir acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187227-45-8 | |

| Record name | Ro 64-0802 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187227-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oseltamivir acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187227458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oseltamivir acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSELTAMIVIR ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6106LV5Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

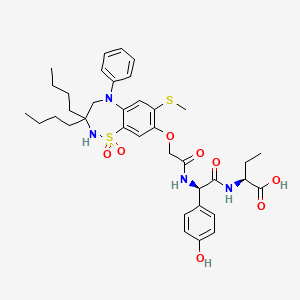

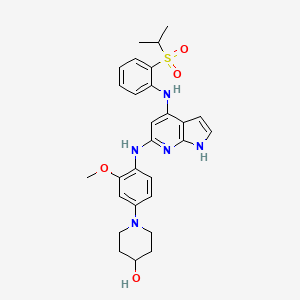

![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)